BenchChemオンラインストアへようこそ!

Thymoquinone

Antioxidant capacity Redox biology Natural product characterization

Procure high-purity Thymoquinone (≥98%) for reproducible SAR and mechanistic studies. Its defined selectivity profile is critical: 19.6-fold selective for Plk1 over Plk3 PBD (IC50=1.14 µM), 4.2× more potent than Poloxin. This context-dependent antioxidant shows weak DPPH scavenging (IC50=170 µg/mL) but significant ORAC (1.91 TE), distinct from thymohydroquinone. Sensitive to photolytic and thermal degradation, it serves as a benchmark for nanoemulsion, SNEDDS, and liposomal formulation stability challenges.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
CAS No. 490-91-5
Cat. No. B1682898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymoquinone
CAS490-91-5
Synonyms2-isopropyl-5-methylbenzoquinone
2-methyl-5-isopropyl-p-benzoquinone
dihydrothymoquinone
thymoquinone
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=CC1=O)C(C)C
InChIInChI=1S/C10H12O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6H,1-3H3
InChIKeyKEQHJBNSCLWCAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thymoquinone (CAS 490-91-5) Procurement Guide: Compound Class and Baseline Characteristics


Thymoquinone (TQ; 2-isopropyl-5-methyl-1,4-benzoquinone; CAS 490-91-5) is a monoterpene quinone that constitutes the principal bioactive component of Nigella sativa (black cumin) seed essential oil [1]. It belongs to the class of para-benzoquinones characterized by a methyl group at C5 and an isopropyl group at C2 [2]. Unlike its reduced counterpart thymohydroquinone (THQ) or the dimeric form dithymoquinone (DTQ), TQ exhibits a distinctive profile of lipophilicity (LogP ~2.5) [3], redox activity [4], and multi-kinase targeting capabilities [5] that directly impact its utility in both basic research and applied development.

Why Generic Substitution of Thymoquinone (CAS 490-91-5) with Class Analogs Is Not Recommended


Thymoquinone cannot be functionally replaced by structurally similar Nigella sativa quinones or monoterpenes due to quantifiable differences in redox behavior, target selectivity, and chemical stability. Unlike thymohydroquinone (THQ) and dithymoquinone (DTQ), TQ exhibits weak direct DPPH radical scavenging activity but retains significant oxygen radical absorbance capacity (ORAC) [1], positioning it as a context-dependent antioxidant rather than a universal radical quencher. Furthermore, TQ demonstrates a distinct kinase inhibition profile with selective potency for polo-like kinase 1 (Plk1) over Plk3, a selectivity pattern that diverges from its synthetic derivative Poloxin [2]. Critically, TQ shows susceptibility to photolytic and thermal degradation that its monoterpene analogs carvacrol and thymol do not exhibit [3], imposing specific formulation and storage requirements absent for other in-class compounds. These orthogonal differentiation vectors—redox context dependence, target selectivity, and forced degradation behavior—render direct substitution scientifically invalid without experimental validation.

Thymoquinone (CAS 490-91-5) Product-Specific Quantitative Evidence for Scientific Selection


Antioxidant Profiling: Thymoquinone vs. Thymohydroquinone and Dithymoquinone in DPPH and ORAC Assays

Thymoquinone exhibits weak direct radical scavenging activity (DPPH IC50 = 170 μg/mL) compared to thymohydroquinone (DPPH IC50 = 2.4 μg/mL), a ~71-fold difference [1]. However, TQ retains significant oxygen radical absorbance capacity (1.91 Trolox equivalents) in the ORAC assay, contrasting with dithymoquinone which shows no detectable ORAC activity [1].

Antioxidant capacity Redox biology Natural product characterization

COX-2 Inhibition: Thymoquinone vs. Thymohydroquinone and Thymol

Thymoquinone exhibits strong selective COX-2 inhibition with an IC50 of 0.3 μM, representing a 3-fold lower potency than thymohydroquinone (IC50 = 0.1 μM) but retaining significant activity . Thymol, in contrast, is selective for COX-1 (IC50 = 0.2 μM) with weaker COX-2 activity .

Inflammation Cyclooxygenase inhibition Prostaglandin biosynthesis

Plk1 Polo-Box Domain Inhibition: Thymoquinone vs. Poloxin Derivative Selectivity Profile

Thymoquinone inhibits Plk1 PBD with an IC50 of 1.14 ± 0.04 μM, demonstrating ~4.2-fold greater potency than its synthetic derivative Poloxin (Plk1 IC50 = 4.8 ± 1.3 μM) [1]. TQ exhibits 19.6-fold selectivity for Plk1 over Plk3 (IC50 = 22.4 ± 0.8 μM), a selectivity window distinct from other PBD inhibitors [1].

Kinase inhibition Plk1 Cancer therapeutics Non-ATP competitive inhibitors

Stability Under Forced Degradation: Thymoquinone vs. Carvacrol and Thymol

Thymoquinone demonstrates resistance to acidic, basic, and oxidative hydrolysis conditions but undergoes significant photolytic (12.11% degradation) and thermal degradation (14.68%) [1]. In contrast, carvacrol and thymol remain stable under all studied forced degradation conditions including photolysis and thermal stress [2].

Chemical stability Forced degradation Formulation development Storage conditions

In Vivo Antitumor Efficacy: Thymoquinone and Thymohydroquinone in Murine Tumor Models

Both thymoquinone and thymohydroquinone achieved a statistically significant (p < 0.05) tumor growth inhibition (TGI) of 52% following four intratumoral injections at 5 mg/kg in murine fibrosarcoma and squamous cell carcinoma models [1]. The in vivo antitumor efficacy was equivalent between the two compounds under these dosing conditions.

In vivo efficacy Antitumor activity Tumor growth inhibition

Multi-Kinase Targeting Profile: Thymoquinone as a Polypharmacological Agent

Thymoquinone demonstrates inhibition of multiple kinase families including PI3K, MAPK, JAK/STAT, and Plk1 across various cancer cell lines and animal models [1]. This polypharmacological profile contrasts with highly selective single-kinase inhibitors, positioning TQ as a multi-target modulator rather than a precision-targeted therapeutic.

Kinase inhibition Polypharmacology Multi-target Cancer signaling

Optimal Research and Industrial Application Scenarios for Thymoquinone (CAS 490-91-5) Based on Quantitative Evidence


Plk1 Polo-Box Domain Inhibition Studies and SAR Benchmarking

Thymoquinone serves as a validated reference compound for non-ATP competitive Plk1 PBD inhibition studies, with a defined IC50 of 1.14 μM and 19.6-fold selectivity over Plk3 [1]. Its 4.2× greater potency on Plk1 compared to the derivative Poloxin makes TQ the preferred starting point for structure-activity relationship (SAR) investigations aimed at developing novel PBD-targeting scaffolds. Procurement of high-purity TQ is essential for reproducible fluorescence polarization and cellular mislocalization assays that quantify Plk1 PBD engagement [1].

Redox Biology Studies Requiring Context-Dependent Antioxidant Activity

For experimental systems requiring a compound that exhibits weak direct radical scavenging (DPPH IC50 = 170 μg/mL) but retains oxygen radical absorbance capacity (1.91 TE ORAC), thymoquinone provides a distinct redox profile [2]. This differentiates TQ from thymohydroquinone (potent DPPH quencher) and dithymoquinone (no ORAC activity), enabling precise dissection of antioxidant mechanisms in cellular and in vivo models. Applications include studies of Nrf2/ARE pathway activation where TQ's redox cycling contributes to signaling [3].

Formulation Development Requiring Photolytic/Thermal Stability Mitigation Strategies

Given thymoquinone's susceptibility to photolytic (12.11% degradation) and thermal (14.68% degradation) stress, research programs focused on novel formulation strategies (e.g., nanoemulsions, SNEDDS, liposomal encapsulation) can use TQ as a model compound for stability challenge studies [4][5]. The 3.87- to 4-fold improvement in oral bioavailability achieved with SNEDDS formulations compared to pure TQ provides a quantifiable benchmark for formulation performance assessment [5].

Multi-Kinase Polypharmacology Studies in Cancer Signaling

Thymoquinone's ability to simultaneously modulate PI3K, MAPK, JAK/STAT, and Plk1 pathways positions it as a tool compound for systems-level perturbation of cancer signaling networks [6]. Unlike single-target kinase inhibitors, TQ enables investigation of integrated pathway responses and compensatory feedback mechanisms. Procurement should be accompanied by lot-specific characterization to ensure consistent polypharmacological activity across experimental replicates [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thymoquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.